molecular formula C17H17ClN2O3S B2399167 N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide CAS No. 941975-56-0

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide

Cat. No. B2399167
CAS RN: 941975-56-0
M. Wt: 364.84
InChI Key: QYTTYCSXYLWYSW-UHFFFAOYSA-N
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Description

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide, also known as ML141, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was first discovered by researchers at Emory University and has since been the subject of numerous scientific studies.

Scientific Research Applications

Synthesis and Antimicrobial Activity

The synthesis and antimicrobial screening of derivatives related to N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide have been a significant area of research. These derivatives have been evaluated for their potential in treating microbial diseases, demonstrating notable antibacterial and antifungal activities. The development of such compounds is crucial for creating new therapeutic interventions against resistant strains of bacteria and fungi, which pose a growing threat to public health.

Antimicrobial Screening

A series of compounds incorporating the thiazolidine ring, similar in structure to N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide, were synthesized and tested for their antimicrobial properties. These studies revealed that certain derivatives exhibit potent activity against a range of Gram-positive and Gram-negative bacteria, as well as against fungi. This suggests the potential of these compounds in developing new antimicrobial agents capable of combating a variety of infectious agents (Desai, Rajpara, & Joshi, 2013; Patel & Dhameliya, 2010).

properties

IUPAC Name

N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-12-4-2-5-13(10-12)17(21)19-14-6-7-15(18)16(11-14)20-8-3-9-24(20,22)23/h2,4-7,10-11H,3,8-9H2,1H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYTTYCSXYLWYSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-methylbenzamide

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